![molecular formula C15H14F3N3OS B2675432 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 473695-35-1](/img/structure/B2675432.png)
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known by its CAS Number 473695-35-1, is a chemical with the molecular formula C15H14F3N3OS and a molecular weight of 341.3513696 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidinyl sulfanyl group attached to an acetamide group with a trifluoromethyl phenyl substituent . For a more detailed structural analysis, crystallography studies or computational chemistry techniques would be needed.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 341.3513696. Unfortunately, specific details such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Crystal Structure Analysis
Research on compounds structurally similar to "2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide" has provided insight into their crystal structures, revealing that they often exhibit folded conformations around the methylene C atom of the thioacetamide bridge. Such studies help understand the molecular geometries and potential reactivity of these compounds (Subasri et al., 2016), (Subasri et al., 2017).
Radioligand Development for PET Imaging
The development of radioligands for positron emission tomography (PET) imaging involves synthesizing compounds with specific functional groups that allow labeling with radioactive isotopes. Compounds within the same family as the specified acetamide have been investigated for their potential as selective radioligands, which are crucial for in vivo imaging and diagnostic purposes (Dollé et al., 2008).
Molecular Docking and Antiviral Research
Molecular docking studies have been conducted to assess the antiviral potency of similar compounds against SARS-CoV-2, utilizing quantum chemical insight into molecular structure and hydrogen-bonded interactions. These studies contribute to the understanding of how such molecules might inhibit viral proteins, offering a foundation for developing novel antiviral drugs (Mary et al., 2020).
Antimicrobial Activity
Synthesis and evaluation of novel derivatives reveal antimicrobial properties against selected bacterial and fungal strains. Such research is critical for identifying new therapeutic agents in the fight against resistant microbial infections (Majithiya & Bheshdadia, 2022), (Aggarwal et al., 2014).
Agricultural Applications
Studies have also explored the potential of structurally related compounds for agricultural applications, such as protecting crops from chilling injury. This research demonstrates the versatility of such compounds beyond medical applications, indicating their potential as plant growth regulators (Tseng & Li, 1984).
Mechanism of Action
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3OS/c1-9-7-10(2)20-14(19-9)23-8-13(22)21-12-5-3-11(4-6-12)15(16,17)18/h3-7H,8H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCMDBPULDADNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=CC=C(C=C2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-4-methylbenzo[d]thiazole](/img/structure/B2675349.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde oxime](/img/structure/B2675354.png)
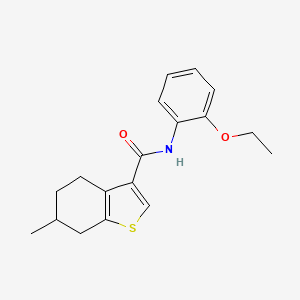
![N-(2,5-dimethylphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2675358.png)
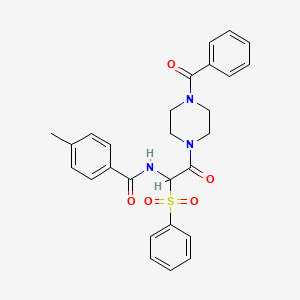
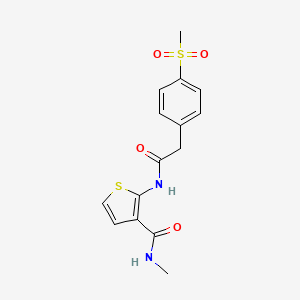
![4-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide](/img/structure/B2675361.png)
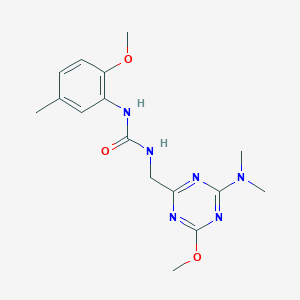
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(m-tolyl)acetamide](/img/structure/B2675366.png)
![N-(3,4-dimethoxyphenethyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2675367.png)
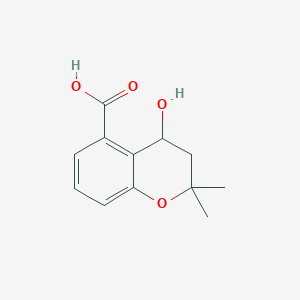

![Ethyl 2-azaspiro[3.3]heptane-3-carboxylate](/img/structure/B2675370.png)
